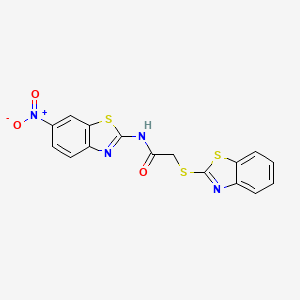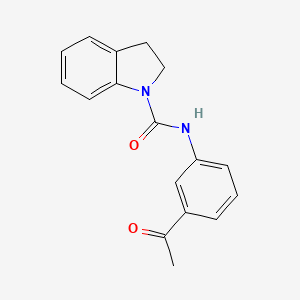![molecular formula C17H20N2O4S B4876587 N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4876587.png)
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide, also known as BDA-410, is a small molecule compound that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications in various diseases and disorders.
Wirkmechanismus
The mechanism of action of N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound has been found to inhibit the activity of PI3K, Akt, and mTOR, which are key regulators of cell growth and proliferation. This compound has also been found to inhibit the activity of NF-κB, which is a key regulator of inflammation. Additionally, this compound has been found to inhibit the activity of JAK and STAT, which are key regulators of immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegeneration research, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, this compound has been found to have antioxidant properties and to regulate the expression of various genes involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide in lab experiments is its specificity for various signaling pathways, which allows for targeted inhibition of specific cellular processes. Additionally, this compound has been found to have low toxicity and high solubility in water, which makes it suitable for in vivo experiments. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide. One direction is to investigate its potential therapeutic applications in other diseases and disorders, such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate its potential use in combination therapy with other drugs. Additionally, future research could focus on identifying the optimal dosage and administration of this compound for different diseases and disorders. Finally, future research could focus on developing more cost-effective synthesis methods for this compound, which would make it more accessible for large-scale studies.
Synthesemethoden
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-chloro-2-nitrophenol with sodium methoxide to form 4-methoxy-2-nitrophenol. The second step involves the reaction of 4-methoxy-2-nitrophenol with benzyl bromide to form 4-benzyloxy-2-nitrophenol. The third step involves the reaction of 4-benzyloxy-2-nitrophenol with sodium hydride to form 4-hydroxy-2-nitrophenyl benzyl ether. The fourth step involves the reaction of 4-hydroxy-2-nitrophenyl benzyl ether with dimethylamine and sulfur trioxide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to have potential therapeutic applications in various diseases and disorders, including cancer, inflammation, and neurodegeneration. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegeneration research, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-10-8-15(9-11-16)23-13-17(20)18-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCJHNRFRFKMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl [4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4876508.png)

![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4876525.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4876531.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B4876536.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4876542.png)

![7-(carboxymethyl)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B4876553.png)
![N,N-dimethyl-N'-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B4876556.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876561.png)
![(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4876562.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4876568.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876574.png)
![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4876591.png)
